molecular formula C13H17NO2 B4035428 N-(2,5-dimethylphenyl)tetrahydro-2-furancarboxamide

N-(2,5-dimethylphenyl)tetrahydro-2-furancarboxamide

Cat. No.: B4035428
M. Wt: 219.28 g/mol
InChI Key: HCHOTMBTHVUVME-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)tetrahydro-2-furancarboxamide is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 219.125928785 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopalladation and Chelation Studies

Studies have demonstrated the cyclopalladation of furan derivatives, leading to the formation of palladium chelates. For instance, cyclopalladation of N,N-dimethyl-2(or −3)-furancarboxamide results in a five-membered palladaselenaheterocycle, highlighting the potential for creating complex metalorganic frameworks (MOFs) with specific donor atoms (Nonoyama & Nonoyama, 1989).

Polymerization for Sustainable Materials

Furan derivatives have been explored for creating sustainable polyamides. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides offer promising alternatives to polyphthalamides for high-performance materials, demonstrating the versatility of furan compounds in materials science (Jiang et al., 2015).

DNA Binding and Pharmacological Applications

2,5-Bis(4-guanylphenyl)furan, an analogue of berenil, shows enhanced DNA-binding affinity and effectiveness against pathogens, indicating the therapeutic potential of furan derivatives in drug development (Laughton et al., 1995).

Antiprotozoal Activity

Synthesis of 2,5-bis(4-guanylphenyl)furans and their evaluation for antimalarial and antitrypanosomal activity provide insights into the use of furan derivatives as potential antiprotozoal agents (Das & Boykin, 1977).

Enzymatic Synthesis and Biomedical Applications

The enzymatic synthesis of furan derivatives for potential biomedical applications, such as inhibitors for lethal H5N1 influenza A viruses, showcases the pharmaceutical relevance of these compounds (Yongshi et al., 2017).

Protective Groups in Organic Synthesis

The use of dimethylphenyl derivatives as photoreleasable protecting groups for carboxylic acids demonstrates the utility of these compounds in synthetic organic chemistry, enabling precise control over the release of protected groups (Klan, Zabadal, & Heger, 2000).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-5-6-10(2)11(8-9)14-13(15)12-4-3-7-16-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHOTMBTHVUVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.